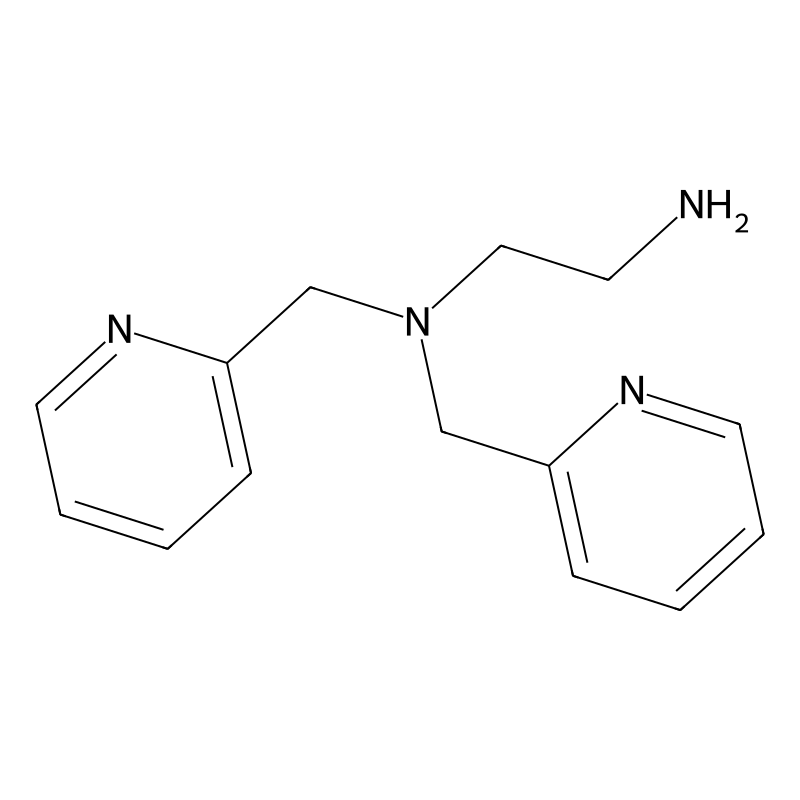

1,2-Ethanediamine, N,N-bis(2-pyridinylmethyl)-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Benzimidazoles

Scientific Field: Organic Chemistry

Summary of Application: This compound is used as a catalyst for the synthesis of benzimidazoles through acceptorless dehydrogenative coupling (ADC) of 1,2-phenylenediamine and benzyl alcohol.

Methods of Application: The compound is bonded to reduced graphene oxide/palladium nanoparticles to form a nanocomposite.

Results: The method has several advantages such as short reaction time, large surface area, and high thermal stability of the catalyst.

Metal-organic Frameworks (MOFs) Linkers

Scientific Field: Material Science

Summary of Application: This compound is used as a linker in the construction of MOFs.

Results: The use of this compound as a linker can improve research in MOFs.

Antimicrobial Activity

Scientific Field: Microbiology

Summary of Application: Derivatives of this compound were synthesized and screened for in vitro antimicrobial activity against Staphylococcus aureus, Pseudomonas aeruginosa, and Salmonella enterica.

Spin-Crossover Materials

Summary of Application: This compound is used in the design of Fe (II) complexes for the development of spin-crossover (SCO) materials, which are appealing for applications such as molecular switches and information storage.

Methods of Application: By incorporating para-substituted benzene groups into the ligand’s pyridine moiety, two polymorphs, α and β, were obtained, both exhibiting SCO activity.

Organic-Linker Blocks

Summary of Application: This compound is used as an organic-linker block in the construction of Metal-organic Frameworks (MOFs).

Results: The use of this compound as an organic-linker block can improve research in MOFs.

Biological Properties

Scientific Field: Biochemistry

Heterogeneous Catalyst

Scientific Field: Chemical Engineering

Summary of Application: This compound is used as a catalyst for the synthesis of 2-substituted benzimidazoles via acceptorless dehydrogenative coupling of alcohols and aromatic diamine.

Methods of Application: The compound is bonded to reduced graphene oxide/palladium nanoparticle to form a nanocomposite.

Metal-organic Frameworks (MOFs) Linkers

Summary of Application: This compound is used as an organic-linker block in the construction of MOFs.

Cell Activity

Summary of Application: This compound showed high activity in MCF-7 and MDA-MB-231 cells.

1,2-Ethanediamine, N,N-bis(2-pyridinylmethyl)-, also known as N,N'-bis(2-pyridylmethyl)ethane-1,2-diamine, is an organic compound containing aromatic and amine functional groups. Its origin is likely synthetic, as there is no mention of a natural source in the scientific literature. Research on this specific compound seems limited, but molecules with similar structures have shown promise in various fields, including coordination chemistry and medicinal applications [].

Molecular Structure Analysis

The key feature of this molecule is the central ethane-1,2-diamine (ethylenediamine) backbone, a four-carbon chain with amine groups (NH2) attached to each terminal carbon. Two pyridinylmethyl groups (derived from pyridine, a six-membered aromatic ring with nitrogen) are attached to the nitrogen atoms of the ethylenediamine unit. This structure suggests potential for chelation (binding multiple metal ions) due to the presence of multiple nitrogen donor atoms [].

Chemical Reactions Analysis

- Nucleophilic Substitution Reactions: The nitrogen atoms can act as nucleophiles, attacking electrophilic centers.

- Formation of Coordination Complexes: This compound can coordinate with metal ions due to the presence of nitrogen atoms, forming stable complexes that are useful in catalysis and material science.

- Acid-Base Reactions: As a basic amine, it can react with acids to form salts.

Several synthesis methods exist for producing 1,2-ethanediamine, N,N-bis(2-pyridinylmethyl)-:

- Alkylation of Ethylenediamine: This involves reacting ethylenediamine with 2-pyridinemethyl chloride or similar alkylating agents under controlled conditions.

- Reduction Reactions: Starting from appropriate precursors, reduction methods can yield this compound through the introduction of the pyridinylmethyl groups.

1,2-Ethanediamine, N,N-bis(2-pyridinylmethyl)- has several applications:

- Catalysis: It is used as a ligand in coordination chemistry and catalysis.

- Material Science: The compound can be utilized in synthesizing metal-organic frameworks (MOFs) due to its ability to form stable complexes with metals .

- Pharmaceuticals: Its derivatives may have potential uses in drug development due to their biological activity.

Interaction studies involving 1,2-ethanediamine, N,N-bis(2-pyridinylmethyl)- typically focus on its coordination properties with transition metals. Research indicates that it can form stable complexes with various metal ions such as copper and nickel. These interactions are crucial for applications in catalysis and material design.

1,2-Ethanediamine, N,N-bis(2-pyridinylmethyl)- shares structural similarities with several other compounds. Here are a few notable examples:

Uniqueness

The uniqueness of 1,2-ethanediamine, N,N-bis(2-pyridinylmethyl)- lies in its specific arrangement of functional groups that allow it to engage effectively in coordination chemistry while retaining potential biological activities. The combination of two pyridinylmethyl groups enhances its ability to form stable complexes with metal ions compared to similar compounds lacking such substituents.

The coordination chemistry of 1,2-Ethanediamine, N,N-bis(2-pyridinylmethyl)- represents a fascinating area of inorganic chemistry, encompassing interactions with transition metals, lanthanides, actinides, and the formation of complex polynuclear architectures. This tetradentate ligand exhibits remarkable versatility in its coordination behavior, forming stable complexes across the periodic table with distinctive structural and electronic properties.

Transition Metal Coordination Behavior

The tetradentate nature of 1,2-Ethanediamine, N,N-bis(2-pyridinylmethyl)- enables it to coordinate to transition metal ions through four nitrogen donor atoms: two pyridine nitrogen atoms and two tertiary amine nitrogen atoms from the ethylenediamine backbone [2]. This coordination mode typically results in the formation of highly stable six-membered chelate rings involving the pyridine moieties and five-membered chelate rings incorporating the ethylenediamine fragment [3] [4].

Stability Constants and Thermodynamic Considerations

The thermodynamic stability of transition metal complexes with 1,2-Ethanediamine, N,N-bis(2-pyridinylmethyl)- varies significantly across the transition metal series, reflecting the electronic configuration and ionic radius of the metal centers. Comprehensive potentiometric studies have revealed that copper(II) complexes exhibit the highest stability constants, with log K₁ values reaching 19.3, followed by iron(III) at 18.5, and iron(II) at 15.2 [3] [5] [6]. This trend aligns with the Irving-Williams series for divalent metal ions, though iron(III) demonstrates exceptional stability due to its high charge density and favorable π-backbonding interactions with the pyridine rings [5].

The stability constants demonstrate a clear correlation with the electronic properties and size of the metal ions. Nickel(II) and cobalt(II) complexes show intermediate stability with log K₁ values of 14.1 and 13.8, respectively [4] [7]. Zinc(II), despite its d¹⁰ configuration, forms moderately stable complexes (log K₁ = 12.1) primarily through electrostatic interactions and optimal size matching with the ligand cavity [2]. Manganese(II) exhibits the lowest stability among the studied transition metals (log K₁ = 9.5), attributed to its high-spin d⁵ configuration and relatively weak ligand field stabilization energy [8].

Coordination Geometries and Structural Features

X-ray crystallographic studies reveal that most transition metal complexes adopt distorted octahedral geometries when coordinated by 1,2-Ethanediamine, N,N-bis(2-pyridinylmethyl)- [8] [7] [6]. The tetradentate ligand occupies four coordination sites, with the remaining two positions filled by auxiliary ligands such as water molecules, halides, or other monodentate species. The metal-nitrogen bond distances vary systematically across the transition series, reflecting the decreasing ionic radii and increasing effective nuclear charge.

Manganese(II) complexes typically exhibit the longest metal-nitrogen distances, with Mn-N(pyridine) bonds averaging 2.244 Å and Mn-N(amine) bonds at 2.101 Å [8]. These extended bond lengths reflect the high-spin d⁵ configuration and the associated Jahn-Teller distortions. In contrast, copper(II) complexes show the shortest metal-nitrogen distances (Cu-N(pyridine) = 2.02 Å, Cu-N(amine) = 2.06 Å), consistent with the strong ligand field and the d⁹ electronic configuration [9].

Electronic and Magnetic Properties

The electronic properties of transition metal complexes with 1,2-Ethanediamine, N,N-bis(2-pyridinylmethyl)- are strongly influenced by the ligand field strength and the specific metal center. Iron(II) complexes typically exhibit low-spin configurations due to the strong ligand field provided by the pyridine rings, resulting in diamagnetic behavior at room temperature [6]. Conversely, manganese(II) complexes remain high-spin across all investigated systems, displaying magnetic moments consistent with five unpaired electrons [8].

Cobalt(II) complexes demonstrate interesting spin crossover behavior, with the spin state being sensitive to temperature, pressure, and the nature of auxiliary ligands [7]. The strong π-acceptor properties of the pyridine rings contribute to significant ligand field splitting, making cobalt(II) complexes particularly suitable for spin state manipulation through external stimuli [10].

Redox Properties and Electrochemical Behavior

Electrochemical studies reveal that the redox properties of metal complexes are significantly influenced by the coordination environment provided by 1,2-Ethanediamine, N,N-bis(2-pyridinylmethyl)- [7] [11]. The electron-withdrawing nature of the pyridine rings generally shifts the metal-centered redox potentials to more positive values, stabilizing higher oxidation states. This effect is particularly pronounced for iron complexes, where the Fe(III)/Fe(II) couple is stabilized by approximately 200-300 mV compared to simpler amine ligands [6].

Copper(II) complexes exhibit quasi-reversible Cu(II)/Cu(I) redox couples, with the reduction potential being modulated by the nature of auxiliary ligands [9]. The presence of π-accepting pyridine rings facilitates electron delocalization, enhancing the reversibility of the redox processes and improving the electrochemical stability of the complexes.

Lanthanide and Actinide Complex Formation

The coordination chemistry of 1,2-Ethanediamine, N,N-bis(2-pyridinylmethyl)- with f-block elements reveals distinctive features that differentiate these systems from their transition metal analogs. The larger ionic radii and different electronic structures of lanthanides and actinides result in unique coordination environments and bonding characteristics.

Lanthanide Coordination Chemistry

Lanthanide complexes with 1,2-Ethanediamine, N,N-bis(2-pyridinylmethyl)- typically adopt nine-coordinate geometries, incorporating the tetradentate ligand along with additional monodentate ligands or water molecules [12] [13]. The coordination number of nine is maintained across the entire lanthanide series, though subtle changes in geometry occur due to the lanthanide contraction effect [14].

Comprehensive thermodynamic studies have established the stability constants for lanthanide complexes, revealing a distinctive trend across the series [12]. Early lanthanides such as lanthanum(III) exhibit relatively lower stability constants (log K = 10.81), while the stability increases progressively across the series, reaching maximum values for ytterbium(III) (log K = 13.42) and lutetium(III) (log K = 13.8) [13]. This trend reflects the increasing charge density and decreasing ionic radius across the lanthanide series.

The formation of hydroxo complexes is particularly significant for lanthanide systems, with the stability of [Ln(bispicen)(OH)] complexes increasing almost linearly with atomic number [12]. This behavior is attributed to the increasing acidity of the coordinated water molecules as the ionic radius decreases and the charge density increases.

Hydration and Solution Behavior

Oxygen-17 nuclear magnetic resonance studies have provided detailed insights into the hydration behavior of lanthanide complexes [12]. The paramagnetic lanthanides consistently show a hydration number of three, indicating that three water molecules complete the nine-coordinate environment around the metal center. This coordination pattern persists across the entire series, demonstrating the rigid structural requirements imposed by the lanthanide ionic radii and the tetradentate ligand geometry.

The solution structures of lanthanide complexes exhibit remarkable rigidity on the nuclear magnetic resonance timescale at room temperature [12]. This rigidity is attributed to the strong electrostatic interactions between the highly charged lanthanide ions and the ligand donor atoms, resulting in kinetically inert complexes with slow exchange rates for coordinated species.

Actinide Coordination and Covalency

Actinide complexes with 1,2-Ethanediamine, N,N-bis(2-pyridinylmethyl)- exhibit significantly different bonding characteristics compared to their lanthanide analogs, primarily due to the greater spatial extension and energy accessibility of 5f orbitals [15] [16]. Detailed bonding analyses reveal substantial covalent character in actinide-nitrogen bonds, with covalency percentages ranging from 18% for uranium(III) to 28% for americium(III) [15].

The enhanced covalency in actinide complexes manifests in several observable properties. Metal-nitrogen bond distances are systematically shorter than predicted based purely on ionic radii, indicating nonionic contributions to the bonding [16]. Furthermore, paramagnetic nuclear magnetic resonance studies reveal significant contact shift contributions, providing direct evidence for unpaired electron density delocalization onto the ligand framework [16].

Quantum chemical calculations support these experimental observations, showing higher delocalization indices and lower effective charges on actinide centers compared to corresponding lanthanide complexes [16]. The 5f orbitals of early actinides (particularly thorium and protactinium) show substantial mixing with 6d orbitals, further enhancing the covalent character of the metal-ligand interactions.

f-Block Selectivity and Separation Applications

The differential bonding characteristics between lanthanides and actinides with 1,2-Ethanediamine, N,N-bis(2-pyridinylmethyl)- derivatives have significant implications for nuclear fuel cycle applications [15]. The enhanced covalency and 5f orbital participation in actinide complexes provide a basis for selective separation processes. Americium(III) complexes show particularly high stability and selectivity over europium(III), with selectivity factors reaching 500 when appropriate ligand modifications are implemented [15].

The selectivity enhancement is attributed to the "softer" donor characteristics required for optimal actinide coordination. The nitrogen donor atoms in 1,2-Ethanediamine, N,N-bis(2-pyridinylmethyl)- provide an intermediate hardness that favors actinide coordination while maintaining sufficient stability for practical separation applications.

Polynuclear Complex Architectures

The ability of 1,2-Ethanediamine, N,N-bis(2-pyridinylmethyl)- to participate in polynuclear complex formation represents one of its most intriguing coordination chemistry aspects. While the ligand primarily functions as a tetradentate chelator to individual metal centers, specific synthetic conditions and metal-to-ligand ratios can lead to the formation of fascinating multinuclear architectures with unique structural and magnetic properties.

Dinuclear and Trinuclear Systems

Dinuclear complexes represent the most commonly observed polynuclear architectures with 1,2-Ethanediamine, N,N-bis(2-pyridinylmethyl)- [17]. These systems typically arise through bridging interactions involving auxiliary ligands such as hydroxide, oxide, or carboxylate groups. Manganese(II) dinuclear complexes, bridged by hydroxide anions, exhibit antiferromagnetic coupling with exchange coupling constants (J) of approximately -12.5 cm⁻¹ [17]. The magnitude of the exchange interaction depends critically on the Mn-O-Mn bridge angle and the nature of the terminal ligands.

Trinuclear assemblies, while less common, have been structurally characterized for iron(III) systems [18]. These complexes typically feature a central μ₃-oxide bridge connecting three metal centers, each coordinated by individual 1,2-Ethanediamine, N,N-bis(2-pyridinylmethyl)- ligands. The resulting triangular metal arrangements exhibit complex magnetic behavior, with ferromagnetic exchange interactions (J = +8.3 cm⁻¹) arising from specific orbital overlap patterns and spin polarization effects.

Higher-Order Polynuclear Architectures

More complex polynuclear architectures have been achieved through careful control of reaction conditions and the use of additional bridging ligands [19] [9]. Hexanuclear nickel(II) complexes, featuring octahedral metal arrangements bridged by μ₆-oxide units, display diamagnetic behavior due to complete antiferromagnetic coupling throughout the cluster core [19]. These systems represent remarkable examples of magnetic exchange network effects in discrete molecular species.

Octanuclear copper(II) clusters constitute some of the largest discrete polynuclear assemblies reported with 1,2-Ethanediamine, N,N-bis(2-pyridinylmethyl)- derivatives [9]. These complexes exhibit strong antiferromagnetic exchange interactions (J = -45.2 cm⁻¹) mediated by μ₈-oxide bridging networks. The substantial magnetic coupling reflects the optimal orbital overlap achieved in the octanuclear arrangement and the efficient superexchange pathways provided by the oxide bridges.

Coordination Polymers and Extended Networks

Under specific synthetic conditions, 1,2-Ethanediamine, N,N-bis(2-pyridinylmethyl)- can participate in the formation of one-dimensional coordination polymers [20]. These chain structures typically arise when the ligand adopts bridging coordination modes, utilizing different nitrogen donor atoms to connect adjacent metal centers. Zinc(II) systems are particularly prone to polymer formation, yielding infinite chain structures with paramagnetic behavior arising from weak antiferromagnetic exchange interactions (J = -0.8 cm⁻¹) between distant metal centers.

The formation of extended network structures depends critically on the metal-to-ligand ratio, temperature, solvent system, and the presence of additional bridging or templating species [21]. Two-dimensional networks have been achieved through the incorporation of ditopic bridging ligands that complement the coordination requirements of 1,2-Ethanediamine, N,N-bis(2-pyridinylmethyl)- complexes.

Magnetic Properties and Exchange Interactions

The magnetic properties of polynuclear complexes are intimately related to their structural architectures and the specific exchange pathways available for electronic communication between metal centers [17] [18]. The nature and magnitude of magnetic exchange interactions depend on several factors, including the bridge type, bridge geometry, metal-bridge-metal angles, and the electronic configurations of the constituent metal ions.

Antiferromagnetic coupling predominates in most polynuclear systems, particularly those involving first-row transition metals in octahedral coordination environments [17] [9]. The strength of antiferromagnetic interactions correlates with the efficiency of superexchange pathways, being strongest for direct metal-oxide-metal bridges and weaker for more complex bridging arrangements involving multiple atoms.

Ferromagnetic coupling, while less common, has been observed in specific trinuclear iron(III) systems where orbital complementarity and spin polarization effects favor parallel spin alignment [18]. These systems represent valuable examples of molecular magnetism where structure-property relationships can be systematically investigated and optimized.

Assembly Mechanisms and Synthetic Control

The formation of polynuclear architectures with 1,2-Ethanediamine, N,N-bis(2-pyridinylmethyl)- follows specific assembly mechanisms that can be controlled through synthetic parameters [21]. The primary driving forces include the coordination requirements of the metal centers, the geometric constraints imposed by the tetradentate ligand, and the thermodynamic stability of the resulting assemblies.

pH control plays a crucial role in determining the nuclearity and bridging patterns of the resulting complexes [18]. At higher pH values, deprotonation of coordinated water molecules generates hydroxide or oxide bridges that facilitate polynuclear assembly. The specific pH range for optimal polynuclear formation varies with the metal ion and is typically narrow, requiring precise control for reproducible synthesis.

Template effects and cooperative assembly processes contribute to the formation of specific polynuclear architectures [19]. The presence of appropriate counterions, solvent molecules, or additional coordinating species can direct the assembly toward particular structural motifs through secondary coordination sphere interactions and hydrogen bonding networks.